Bevirimat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

HIV-1 Maturation Inhibitor

Scientific Field: Virology, specifically HIV research.

Application Summary: Bevirimat is a novel HIV-1 maturation inhibitor with a mechanism of action that is distinct from other antiretroviral agents.

Methods of Application: Bevirimat is administered to patients and its effects are observed through in vitro studies.

Results: Bevirimat inhibits replication of both wild-type and drug-resistant HIV-1 isolates in vitro, achieving similar 50% inhibitory concentration values with both categories.

Anti-HIV-1 Activity of Bevirimat Analogs

Scientific Field: Medicinal Chemistry.

Application Summary: Phosphate and phosphonate derivatives of 3-carboxyacylbetulinic acid, which are analogs of Bevirimat, were synthesized and evaluated for anti-HIV-1 activity.

Methods of Application: In vitro studies were conducted to evaluate the anti-HIV-1 activity of these analogs.

Pharmacokinetics Study

Scientific Field: Pharmacokinetics.

Application Summary: The pharmacokinetics of Bevirimat has been studied to understand its absorption, distribution, metabolism, and excretion.

Methods of Application: The study involved administering Bevirimat and monitoring its concentration in the body over time.

Resistance Study

Scientific Field: Virology.

Application Summary: Studies have been conducted to understand the resistance mechanism of HIV-1 against Bevirimat.

Methods of Application: The study involved observing the effect of Bevirimat on HIV-1 strains with mutations at the CA-SP1 cleavage site.

Bioavailability Study

Scientific Field: Pharmacology.

Application Summary: The bioavailability of Bevirimat has been studied to understand how well the drug is absorbed into the body.

Resistance Development Study

Application Summary: Studies have been conducted to understand how quickly HIV-1 develops resistance to Bevirimat.

Methods of Application: The study involved observing the effect of Bevirimat on HIV-1 strains over multiple passages.

Bevirimat, also known by its research codes PA-457 and MPC-4326, is an investigational anti-HIV compound derived from betulinic acid, a natural product first isolated from the Chinese herb Syzygium claviflorum. It represents a novel class of drugs known as maturation inhibitors, which interfere with the maturation process of the Human Immunodeficiency Virus type 1 (HIV-1) by preventing the cleavage of the spacer peptide 1 from the capsid protein. This action results in the release of immature, non-infectious viral particles, thereby inhibiting viral replication .

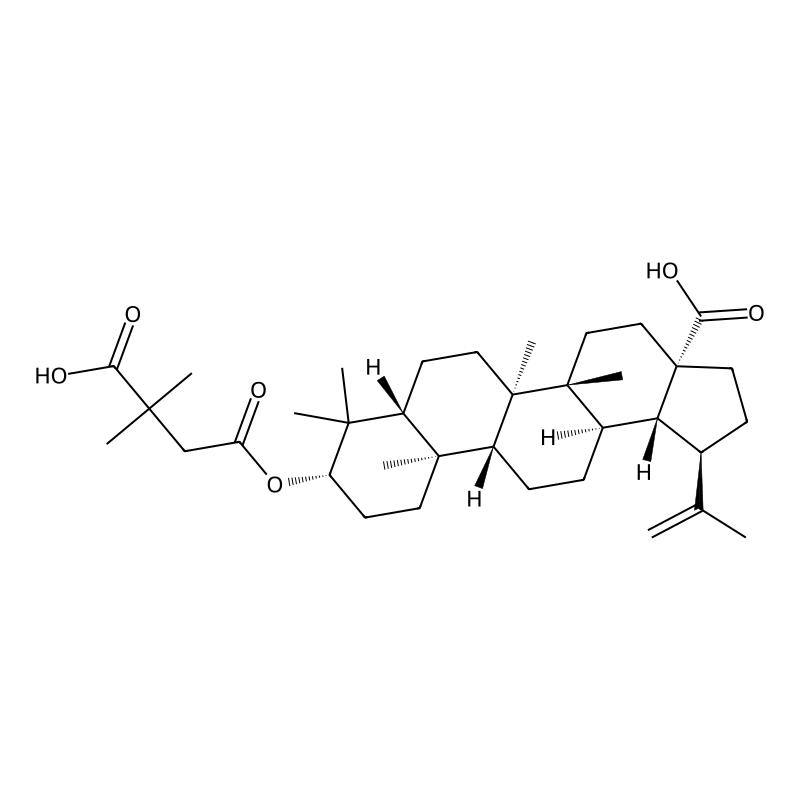

The chemical structure of bevirimat is characterized by its complex molecular formula, , and it has a molecular weight of approximately 584.83 g/mol . Its unique mechanism of action distinguishes it from other antiretroviral therapies that typically target viral entry or reverse transcription.

Bevirimat belongs to a class of drugs called HIV-1 maturation inhibitors. It targets the viral Gag polyprotein, a precursor that needs to be cleaved into smaller proteins to form a mature virus []. Bevirimat binds to the cleavage site between the capsid protein (CA) and spacer peptide 1 (SP1), preventing the viral protease from cleaving them [, ]. This results in the production of immature, non-infectious virus particles [].

- Bevirimat is not currently FDA-approved due to ongoing clinical trials.

- Studies suggest it has antiviral activity against both wild-type and drug-resistant HIV-1 strains, indicating its potential as a broad-spectrum treatment [].

- However, research also identified mutations in the Gag protein that can confer resistance to Bevirimat []. Further investigation is needed to assess its long-term safety and potential for resistance development.

Additionally, bevirimat has been modified to create various derivatives aimed at improving its solubility and efficacy. For instance, modifications at the C-3 and C-28 positions have been explored to enhance hydrosolubility and biological activity .

Bevirimat exhibits significant anti-HIV activity through its mechanism as a maturation inhibitor. It effectively disrupts the maturation of HIV-1 virions by preventing the cleavage of critical proteins required for viral infectivity. The compound has shown promising results in preclinical studies and clinical trials, although its efficacy can be affected by natural polymorphisms in HIV strains that alter target interactions .

In vitro studies indicate that bevirimat has a half-maximal inhibitory concentration (IC50) in the low micromolar range against various HIV strains, suggesting its potential as a therapeutic agent in HIV treatment regimens .

The synthesis of bevirimat involves several steps starting from betulinic acid. Key methods include:

- Esterification: The introduction of a dimethylsuccinyl group at the C-3 position is crucial for its activity.

- Modification: Various derivatives have been synthesized to improve solubility and potency, utilizing different substituents at the C-28 position.

- Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm structural integrity and purity of synthesized compounds .

Bevirimat is primarily investigated for its application in treating HIV infections as part of antiretroviral therapy. Its unique mechanism allows it to be used either alone or in combination with other antiretroviral agents, potentially providing an alternative approach for patients with resistant strains of HIV .

Interaction studies have revealed that bevirimat binds specifically to the Gag-pol polyprotein at the SP1/capsid junction, forming stable interactions that inhibit proteolytic cleavage. This binding involves various types of interactions such as salt bridges and hydrogen bonds with key amino acid residues within the Gag-pol structure .

Bevirimat's uniqueness lies in its specific targeting of the maturation process of HIV-1, setting it apart from other antiretroviral drugs that focus on different stages of viral replication. Here are some similar compounds for comparison:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Betulinic Acid | Induces apoptosis in cancer cells | Natural product with broader biological activity |

| Lopinavir | Protease inhibitor | Targets protease processing rather than maturation |

| Raltegravir | Integrase inhibitor | Inhibits integration of viral DNA into host genome |

| Enfuvirtide | Fusion inhibitor | Prevents virus entry into host cells |

Syzygium claviflorum (Roxburgh) Wallich ex Steudel, commonly known as Grey Satinash or Trumpet Satinash, represents the primary botanical source from which bevirimat was first isolated [1] [2]. This evergreen tree species belongs to the family Myrtaceae and exhibits a remarkably wide geographic distribution across tropical and subtropical regions of Asia and the Pacific [3] [4].

The species demonstrates exceptional adaptability to diverse environmental conditions, thriving in elevations ranging from sea level to 1,950 meters above sea level [5]. Syzygium claviflorum naturally occurs in dense or open broad-leaved evergreen forests, particularly favoring streamside locations and well-drained soils [5] [6]. The tree typically reaches heights of 10-20 meters in Southeast Asian environments, while specimens in Chinese habitats generally attain more modest dimensions of 3-15 meters [3].

Morphologically, Syzygium claviflorum exhibits distinctive characteristics that facilitate its identification in natural settings. The bark presents a slightly fissured appearance with longitudinal scaling, ranging in color from greyish-white to greyish-brown or creamy brown [3] [5]. The leaves are opposite, oblong-lanceolate to lanceolate in shape, measuring 3.5-7 centimeters in length and 1-2.6 centimeters in width, with entire or undulate margins and acuminate to caudate-acuminate apex [5].

The inflorescence structures are axillary, terminal, or emerge from leaf scars, measuring 2.5-6.7 centimeters in length with lax, trichotomously branched arrangements [5]. The flowers are sessile and white, characterized by funnel-shaped calyx tubes measuring 1.5-1.8 centimeters in length [5]. The fruits are ellipsoid to urceolate, measuring 1-1.3 centimeters in length and 0.6-0.8 centimeters in width, turning purple when ripe [5].

The chemical investigation of Syzygium claviflorum has revealed the presence of bevirimat as a naturally occurring constituent, establishing this species as the definitive source material for this important bioactive compound [1] [2]. The isolation and structural characterization of bevirimat from Syzygium claviflorum represents a significant milestone in natural product chemistry, providing the foundation for subsequent pharmaceutical development efforts [7].

Relationship to Betulinic Acid

Bevirimat exhibits a direct structural relationship to betulinic acid, representing a chemically modified derivative of this well-characterized pentacyclic triterpenoid [1] [7]. Specifically, bevirimat is formed through the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid, resulting in the systematic name 3-O-(3',3'-dimethylsuccinyl)betulinic acid [1].

Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid) represents a naturally occurring pentacyclic triterpenoid belonging to the lupane structural class [8] [9]. This compound exhibits widespread distribution throughout the plant kingdom, with particularly high concentrations documented in the bark of birch trees (Betula species) from which it derives its name [9] [10]. The molecular formula of betulinic acid is C₃₀H₄₈O₃ with a molecular weight of 456.71 daltons [10].

The structural modification that transforms betulinic acid into bevirimat involves the esterification of the hydroxyl group at the C-3 position with 2,2-dimethylsuccinic acid [1]. This chemical transformation results in bevirimat having the molecular formula C₃₆H₅₆O₆ and a molecular weight of 584.8 daltons [1]. The esterification process effectively masks the polar hydroxyl functionality of betulinic acid while introducing additional carbonyl and carboxyl groups that contribute to the compound's biological activity profile [7].

The biosynthetic relationship between bevirimat and betulinic acid suggests that Syzygium claviflorum possesses the enzymatic machinery necessary for both the production of the basic lupane skeleton and the subsequent modification through esterification with dimethylsuccinic acid [1]. This biosynthetic capacity represents a unique characteristic of this species within the broader context of triterpenoid metabolism in the Myrtaceae family.

Betulinic acid itself demonstrates remarkable biological activity, including anti-inflammatory, antimalarial, and anticancer properties [8] [9]. The compound has been extensively studied for its selective cytotoxicity against melanoma cells and its ability to induce apoptosis in various cancer cell lines [9] [11]. The structural modification present in bevirimat appears to enhance certain biological activities while potentially reducing others, highlighting the importance of structure-activity relationships in natural product chemistry [7].

Botanical Distribution of Related Compounds

The botanical distribution of compounds related to betulinic acid encompasses a diverse array of plant families and species across multiple continents [12] [10]. Pentacyclic triterpenoids, the broader chemical class to which both betulinic acid and bevirimat belong, demonstrate widespread occurrence throughout the plant kingdom, with particularly high concentrations documented in specific taxonomic groups [12] [13].

The Betulaceae family remains the most prominent source of betulinic acid and related lupane-type triterpenoids [10]. Betula species, including Betula pubescens (white birch), Betula platyphylla, Betula maximowicziana, and Betula mandshurica, consistently yield betulinic acid concentrations ranging from 0.002% to 2% of dry bark weight [8] [10]. The bark of Platanus species (plane trees) represents another significant source, with Platanus acerifolia yielding betulinic acid concentrations of approximately 3.3% in cork tissues [8].

Eucalyptus species within the Myrtaceae family demonstrate notable concentrations of betulinic acid and related compounds [8] [12]. This taxonomic relationship with Syzygium claviflorum suggests shared biosynthetic pathways within the Myrtaceae family for pentacyclic triterpenoid production. Additional Myrtaceae species, including Syzygium aromaticum (clove), have been documented to contain betulinic acid in leaves, stems, and bark, with leaf extracts showing concentrations of 16.9 ± 0.9 mg/g [8].

The Rosaceae family contributes significantly to the botanical distribution of related compounds, particularly Rosmarinus officinalis (rosemary), which contains substantial quantities of ursolic acid and other pentacyclic triterpenoids [12] [14]. Apple pomace (Malus domestica) represents another Rosaceae source, demonstrating high concentrations of ursolic acid alongside lower levels of betulinic acid [12].

Lamiaceae family members, including Orthosiphon stamineus and various Prunella species, have been documented as sources of betulinic acid and related compounds [8] [12]. The distribution within this family suggests evolutionary conservation of triterpenoid biosynthetic pathways across diverse taxonomic groups.

Tropical plant families contribute substantially to the global distribution of related compounds. The Anacardiaceae, Euphorbiaceae, and Sapotaceae families all contain species that produce betulinic acid or structurally related triterpenoids [10]. Diospyros leucomelas (Ebenaceae) and Tetracera boiviniana (Dilleniaceae) represent additional tropical sources that have been characterized for their triterpenoid content [9] [10].

The Rhamnaceae family includes Ziziphus mauritiana (ber tree) and Ziziphus jujuba (jujube), both of which contain betulinic acid and related compounds [8] [10]. These species demonstrate the presence of lupane-type triterpenoids in economically important fruit-producing plants.

Geographically, the distribution of betulinic acid-related compounds spans temperate and tropical regions across multiple continents. North American sources include Arbutus menziesii (Pacific madrone) and various Quercus species (oaks) [10]. European sources encompass Betula species and Platanus species, while Asian sources include numerous Syzygium, Eucalyptus, and Ziziphus species [12] [10].

The concentration of related compounds varies significantly among plant species and tissues. Bark tissues generally demonstrate the highest concentrations, followed by leaves and fruits [12]. This distribution pattern suggests that pentacyclic triterpenoids may serve defensive functions against herbivores and pathogens, particularly in exposed plant tissues.

Ethnopharmacological Context

The ethnopharmacological context of Syzygium claviflorum and related species within the Myrtaceae family reveals a rich tradition of medicinal use across diverse cultural and geographic regions [15] [16]. While specific ethnopharmacological documentation for Syzygium claviflorum remains limited, the broader genus Syzygium has been extensively utilized in traditional medicine systems throughout Asia, particularly in Ayurvedic, Unani, and Traditional Chinese Medicine practices [15] [17].

Syzygium cumini (jambolan or black plum) represents the most comprehensively documented species within the genus for traditional medicinal applications [15] [16]. Various traditional practitioners across India utilize different parts of this plant for treating diabetes mellitus, dysentery, inflammation, digestive disorders, and respiratory ailments [15] [18]. The seeds of Syzygium cumini contain alkaloids such as jambosine and glycosides including jambolin, which traditional practitioners have long recognized for their ability to reduce blood sugar levels [15] [16].

Traditional preparation methods for Syzygium species vary significantly across different cultural contexts. In southern Brazil, local populations prepare infusions or decoctions of Syzygium cumini leaves in water at concentrations of approximately 2.5 grams per liter, consuming this preparation as a regular beverage replacement for diabetes management [15]. The Lakher and Pawi peoples of northeast India traditionally use fruit infusions or mixtures of powdered bark and fruit administered orally for diabetes treatment [15].

Nepalese, Lepchas, and Bhutias communities in northeast India employ decoctions of stem bark taken orally three times daily for 2-3 weeks as a diabetes treatment [15]. The Kani tribals of southern India prepare leaf juice extracts mixed with honey or cow's milk, administered twice daily after meals for three months as a diabetes therapy [15]. These diverse preparation methods demonstrate the widespread recognition of Syzygium species' therapeutic potential across different cultural groups.

The ethnopharmacological applications of Syzygium species extend beyond diabetes management to encompass a broad spectrum of health conditions. Traditional practitioners employ these plants for treating blisters in the mouth, cancer, colic, diarrhea, digestive complaints, piles, pimples, and stomachache [15] [16]. The bark is traditionally considered acrid, sweet, digestive, and astringent, utilized for treating sore throat, bronchitis, asthma, thirst, biliousness, dysentery, and ulcers [15].

The fruit of Syzygium species has been traditionally valued for its acrid, sweet, cooling, and astringent properties [15] [16]. Traditional practitioners recognize the fruit's ability to remove bad odors from the mouth while providing stomachic, astringent, diuretic, and antidiabetic effects [15]. The seeds are traditionally considered sweet and astringent, specifically beneficial for diabetes management [15].

Syzygium claviflorum specifically has been documented for its use as cattle feed and in dye production, indicating recognition of its economic and practical value beyond potential medicinal applications [19]. The edible fruits of Syzygium claviflorum are consumed raw by local populations in regions where the species naturally occurs, suggesting traditional recognition of its nutritional value [5].

The ethnopharmacological context of betulinic acid-containing plants extends beyond the Myrtaceae family to encompass diverse traditional medicine systems worldwide. Birch bark preparations, rich in betulin and betulinic acid, have been traditionally used as beverages or compresses for treating intestinal problems across various cultures [20]. The traditional recognition of birch bark's therapeutic properties predates modern scientific understanding of its chemical constituents by centuries.

Traditional Chinese Medicine incorporates various Syzygium species and betulinic acid-containing plants for treating metabolic disorders, inflammatory conditions, and digestive ailments [15] [18]. The systematic approach of Traditional Chinese Medicine to categorizing medicinal plants based on their energetic properties and therapeutic actions provides valuable insights into the potential applications of Syzygium claviflorum and related species.

The convergence of traditional knowledge and modern scientific research has validated many ethnopharmacological applications of Syzygium species [15] [21]. Contemporary phytochemical and pharmacological studies have confirmed the presence of bioactive compounds, including anthocyanins, ellagic acid, and various triterpenoids, that support traditional therapeutic uses [15] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Dang Z, Ho P, Zhu L, Qian K, Lee KH, Huang L, Chen CH. New betulinic acid derivatives for bevirimat-resistant human immunodeficiency virus type-1. J Med Chem. 2013 Mar 14;56(5):2029-37. doi: 10.1021/jm3016969. Epub 2013 Feb 20. PubMed PMID: 23379607; PubMed Central PMCID: PMC3600082.

3: Qian K, Bori ID, Chen CH, Huang L, Lee KH. Anti-AIDS agents 90. novel C-28 modified bevirimat analogues as potent HIV maturation inhibitors. J Med Chem. 2012 Sep 27;55(18):8128-36. Epub 2012 Sep 14. PubMed PMID: 22978745; PubMed Central PMCID: PMC3478670.

4: Dang Z, Qian K, Ho P, Zhu L, Lee KH, Huang L, Chen CH. Synthesis of betulinic acid derivatives as entry inhibitors against HIV-1 and bevirimat-resistant HIV-1 variants. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5190-4. doi: 10.1016/j.bmcl.2012.06.080. Epub 2012 Jul 3. PubMed PMID: 22818973; PubMed Central PMCID: PMC3426442.

5: Nguyen AT, Feasley CL, Jackson KW, Nitz TJ, Salzwedel K, Air GM, Sakalian M. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles. Retrovirology. 2011 Dec 7;8:101. doi: 10.1186/1742-4690-8-101. PubMed PMID: 22151792; PubMed Central PMCID: PMC3267693.

6: Dybowski JN, Riemenschneider M, Hauke S, Pyka M, Verheyen J, Hoffmann D, Heider D. Improved Bevirimat resistance prediction by combination of structural and sequence-based classifiers. BioData Min. 2011 Nov 14;4:26. doi: 10.1186/1756-0381-4-26. PubMed PMID: 22082002; PubMed Central PMCID: PMC3248369.

7: Fun A, van Maarseveen NM, Pokorná J, Maas RE, Schipper PJ, Konvalinka J, Nijhuis M. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor bevirimat. Retrovirology. 2011 Aug 24;8:70. doi: 10.1186/1742-4690-8-70. PubMed PMID: 21864346; PubMed Central PMCID: PMC3184055.

8: Lu W, Salzwedel K, Wang D, Chakravarty S, Freed EO, Wild CT, Li F. A single polymorphism in HIV-1 subtype C SP1 is sufficient to confer natural resistance to the maturation inhibitor bevirimat. Antimicrob Agents Chemother. 2011 Jul;55(7):3324-9. doi: 10.1128/AAC.01435-10. Epub 2011 Apr 18. PubMed PMID: 21502630; PubMed Central PMCID: PMC3122462.

9: Keller PW, Adamson CS, Heymann JB, Freed EO, Steven AC. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice. J Virol. 2011 Feb;85(4):1420-8. doi: 10.1128/JVI.01926-10. Epub 2010 Nov 24. PubMed PMID: 21106735; PubMed Central PMCID: PMC3028903.

10: Knapp DJ, Harrigan PR, Poon AF, Brumme ZL, Brockman M, Cheung PK. In vitro selection of clinically relevant bevirimat resistance mutations revealed by